

Analytical HPLC methods for 4,5-Dimethylisoxazole-3-carboxylic acid

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Compound of Interest

Compound Name: 4,5-Dimethylisoxazole-3-carboxylic acid

Cat. No.: B026824

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An Application Note and Protocol for the analytical determination of **4,5-Dimethylisoxazole-3-carboxylic acid** using High-Performance Liquid Chromatography (HPLC) is detailed below. This document provides two distinct methods: a direct analysis using UV detection and a high-sensitivity method employing fluorescence detection after derivatization. These protocols are designed for researchers, scientists, and professionals in drug development.

Application Note

Introduction

4,5-Dimethylisoxazole-3-carboxylic acid is a member of the isoxazole class of heterocyclic compounds. Isoxazole derivatives are significant in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties^{[1][2]}. Accurate and robust analytical methods are crucial for the quantification of this compound in various matrices for research, quality control, and pharmacokinetic studies. This application note describes two reversed-phase HPLC methods for the analysis of **4,5-Dimethylisoxazole-3-carboxylic acid**.

Method 1: Reversed-Phase HPLC with UV Detection

This method is suitable for the routine analysis and quantification of **4,5-Dimethylisoxazole-3-carboxylic acid** in samples with relatively high concentrations of the analyte. The principle of this method relies on the separation of the analyte on a non-polar stationary phase with a polar

mobile phase[3]. Given that the analyte is a carboxylic acid, acidification of the mobile phase is employed to suppress the ionization of the carboxyl group, thereby increasing its hydrophobicity and retention on the reversed-phase column[4][5].

Method 2: Reversed-Phase HPLC with Fluorescence Detection following Derivatization

For trace-level quantification where high sensitivity is required, a derivatization approach is recommended. Carboxylic acids often lack a native fluorophore, limiting their sensitivity with fluorescence detection[6][7]. This method involves a pre-column derivatization step to attach a fluorescent tag to the carboxylic acid moiety. 9-Anthryldiazomethane (ADAM) is a common derivatizing agent that reacts with carboxylic acids to form highly fluorescent esters, enabling detection at very low concentrations[8].

Data Presentation

Table 1: Chromatographic Conditions for HPLC-UV Method

Parameter	Condition
HPLC System	Standard HPLC system with a UV-Vis detector
Column	C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m)[8]
Mobile Phase A	0.1% Formic Acid in Water[9]
Mobile Phase B	Acetonitrile
Elution Mode	Isocratic: 60% A / 40% B
Flow Rate	1.0 mL/min[8]
Column Temperature	30°C
Injection Volume	10 μ L
Detection Wavelength	220 nm

Table 2: Chromatographic Conditions for HPLC-Fluorescence Method (Post-derivatization)

Parameter	Condition
HPLC System	Standard HPLC system with a Fluorescence detector
Column	C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[8]
Mobile Phase A	Water
Mobile Phase B	Acetonitrile
Elution Mode	Gradient Elution
Gradient Program	0-15 min: 70% to 95% B; 15-20 min: 95% B; 20.1-25 min: 70% B (re-equilibration)
Flow Rate	1.0 mL/min[8]
Column Temperature	35°C
Injection Volume	10 µL
Fluorescence Detection	Excitation: 365 nm, Emission: 412 nm (for ADAM derivative)

Experimental Protocols

Protocol 1: Sample Preparation and HPLC-UV Analysis

- Reagent and Standard Preparation:
 - Prepare a stock solution of **4,5-Dimethylisoxazole-3-carboxylic acid** (1 mg/mL) in acetonitrile.
 - From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.
 - Prepare the mobile phase: 0.1% Formic Acid in Water (A) and Acetonitrile (B). For the isocratic run, pre-mix 600 mL of A and 400 mL of B. Filter and degas the mobile phase.
- Sample Preparation:

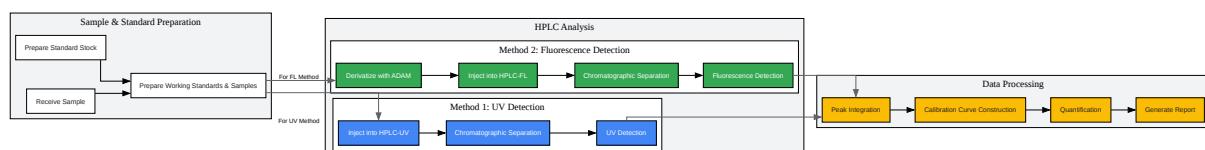
- Dissolve the sample containing **4,5-Dimethylisoxazole-3-carboxylic acid** in the mobile phase to an expected concentration within the calibration range.
- Filter the sample solution through a 0.45 µm syringe filter before injection.
- HPLC System Setup and Analysis:
 - Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
 - Set the instrument parameters as specified in Table 1.
 - Inject the standards and the sample solution.
 - Record the chromatograms and integrate the peak area for **4,5-Dimethylisoxazole-3-carboxylic acid**.
 - Construct a calibration curve by plotting the peak area versus the concentration of the standards and determine the concentration of the analyte in the sample.

Protocol 2: Derivatization and HPLC-Fluorescence Analysis

- Reagent Preparation:
 - Prepare a stock solution of **4,5-Dimethylisoxazole-3-carboxylic acid** (100 µg/mL) in a suitable organic solvent like ethyl acetate.
 - Prepare a fresh solution of 9-Anthryldiazomethane (ADAM) in ethyl acetate (e.g., 0.1 mg/mL). ADAM is light-sensitive, so prepare this solution in an amber vial.
- Derivatization Procedure:
 - In a clean vial, add 100 µL of the sample or standard solution.
 - Add 100 µL of the ADAM solution.
 - Allow the reaction to proceed at room temperature for approximately 1 hour in the dark^[8]. The reaction is complete when the yellow color of the ADAM reagent disappears.

- Evaporate the solvent under a gentle stream of nitrogen.
- Reconstitute the dried residue in 200 µL of the mobile phase (initial gradient conditions) for HPLC analysis.
- HPLC System Setup and Analysis:
 - Equilibrate the HPLC system with the initial mobile phase conditions (70% B) until a stable baseline is achieved.
 - Set the instrument parameters as specified in Table 2.
 - Inject the derivatized standards and sample solution.
 - Record the chromatograms and integrate the peak area for the ADAM-derivatized analyte.
 - Construct a calibration curve and determine the concentration of the analyte in the original sample.

Visualizations



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